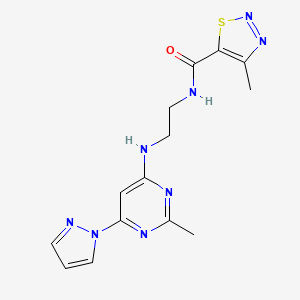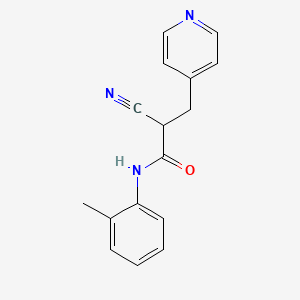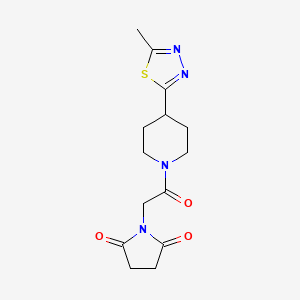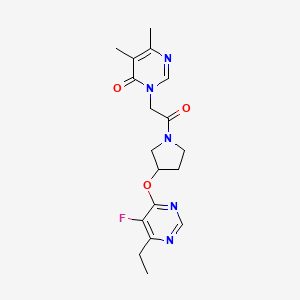![molecular formula C23H21ClN4O3S2 B2821335 N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide CAS No. 1251692-11-1](/img/no-structure.png)
N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzodiazepine derivative, which is a class of psychoactive drugs. Benzodiazepines are often used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific experimental data, it’s difficult to predict the exact properties of this compound .Aplicaciones Científicas De Investigación
Pharmacological Properties and Chemical Synthesis
Synthesis and Biological Activities : A study focused on the synthesis and transformations of 4,5-dihydro-1,4-benzothiazepin-3(2H)-one derivatives, highlighting the process of cyclization and the production of various compounds with potential biological activities. This research underscores the chemical versatility and the potential pharmacological significance of compounds structurally related to the one (Szabo et al., 1986).
Antimicrobial and Antitumor Activities : Another significant area of research involves evaluating the antimicrobial and antitumor potential of novel compounds derived from similar chemical structures. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown anti-inflammatory activity, indicating a possible avenue for developing new therapeutic agents (Sunder & Maleraju, 2013).
Binding Characteristics and Metabolism
Peripheral Benzodiazepine Receptors : Research into binding characteristics of compounds like [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide has shed light on their potential as ligands for peripheral benzodiazepine receptors. These studies contribute to understanding the physiological relevance of peripheral benzodiazepine receptors and offer a foundation for developing drugs targeting these sites (Chaki et al., 1999).
Comparative Metabolism : The comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the biochemical processing of related compounds. Such studies are crucial for assessing the safety and environmental impact of these chemicals, potentially guiding the development of safer herbicide alternatives (Coleman et al., 2000).
Mecanismo De Acción
While the mechanism of action for this specific compound isn’t known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide involves the reaction of 4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepine-2-thiol with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form the intermediate, which is then reacted with N-(2-aminoethyl)acetamide to yield the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepine-2-thiol", "3-chloro-4-methylbenzoyl chloride", "N-(2-aminoethyl)acetamide", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepine-2-thiol is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: 3-chloro-4-methylbenzoyl chloride is added dropwise to the solution with stirring at a low temperature.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 4: The intermediate product is isolated by filtration and washed with a suitable solvent.", "Step 5: The intermediate product is dissolved in a suitable solvent and N-(2-aminoethyl)acetamide is added to the solution.", "Step 6: The reaction mixture is heated under reflux for several hours until completion.", "Step 7: The final product is isolated by filtration and washed with a suitable solvent." ] } | |
Número CAS |
1251692-11-1 |
Fórmula molecular |
C23H21ClN4O3S2 |
Peso molecular |
501.02 |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-10-8-13(2)9-11-15)23(31)27(20)12-17(29)25-18-14(3)6-5-7-16(18)24/h5-11H,4,12H2,1-3H3,(H,25,29) |
Clave InChI |
FTKLWJQQGROZCI-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC=C3Cl)C)C4=CC=C(C=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)
![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)
![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)

amino}propan-1-ol](/img/structure/B2821270.png)
![{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride](/img/structure/B2821271.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821272.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2821274.png)
